Ethyl biphenyl-3-carboxylate chemical properties
Ethyl biphenyl-3-carboxylate chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Ethyl Biphenyl-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl biphenyl-3-carboxylate, also known as ethyl 3-phenylbenzoate, is an aromatic ester with a biphenyl backbone. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a variety of pharmacologically active compounds and functional materials.[1] This document provides a comprehensive overview of the core chemical properties of ethyl biphenyl-3-carboxylate, detailed experimental protocols for its synthesis and characterization, and relevant safety information. The quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Chemical and Physical Properties
Ethyl biphenyl-3-carboxylate is a colorless to pale yellow liquid at room temperature. Its properties are derived from its biphenyl core and the ethyl ester functional group.
General Properties
The fundamental identifiers and molecular characteristics of ethyl biphenyl-3-carboxylate are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 3-phenylbenzoate | [2] |
| Synonyms | Biphenyl-3-carboxylic acid ethyl ester, ethyl [1,1'-biphenyl]-3-carboxylate | [2][3] |
| CAS Number | 19926-50-2 | [2][4] |
| Molecular Formula | C₁₅H₁₄O₂ | [2][4] |
| Molecular Weight | 226.27 g/mol | [2] |
| Exact Mass | 226.0994 Da | [2] |
Physical Properties
The physical state and thermodynamic properties of the compound are crucial for its handling, purification, and application in various experimental setups.
| Property | Value | Conditions |
| Density | 1.082 g/cm³ | |
| Boiling Point | 361.4 °C | at 760 mmHg |
| Flash Point | 165.6 °C | |
| Refractive Index | 1.556 | |
| Vapor Pressure | 2.07 x 10⁻⁵ mmHg | at 25 °C |
(Data sourced from MOLBASE Encyclopedia)[5]
Synthesis and Characterization
The synthesis of ethyl biphenyl-3-carboxylate is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to forming the C-C bond between the two phenyl rings.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of ethyl biphenyl-3-carboxylate from ethyl 3-bromobenzoate and phenylboronic acid.
Materials:
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Ethyl 3-bromobenzoate
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Phenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃) or other suitable phosphine ligand
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Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent: 1,4-dioxane and water mixture (e.g., 4:1 ratio)
-
Ethyl acetate (for extraction)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethyl 3-bromobenzoate (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and potassium carbonate (2-3 equivalents).
-
Catalyst Addition: Add the palladium catalyst, such as a pre-weighed amount of Pd(OAc)₂ (e.g., 0.01-0.05 equivalents) and a suitable ligand like PPh₃ (e.g., 0.02-0.10 equivalents).
-
Solvent Addition: Add the dioxane/water solvent mixture to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure ethyl biphenyl-3-carboxylate.
Caption: Suzuki-Miyaura synthesis workflow for ethyl biphenyl-3-carboxylate.
Analytical Characterization Protocols
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show multiplets in the aromatic region (δ 7.3-8.3 ppm), a quartet corresponding to the ethyl ester's methylene protons (–O–CH₂–), and a triplet for the terminal methyl protons (–CH₃).
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Signals are expected for the carbonyl carbon (δ ~166 ppm), aromatic carbons, and the two carbons of the ethyl group.
2. Infrared (IR) Spectroscopy:
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Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.
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Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
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Expected Peaks: Look for a strong C=O stretching band for the ester at ~1720 cm⁻¹, C–O stretching bands, and characteristic C=C stretching bands for the aromatic rings in the 1600-1450 cm⁻¹ region.
3. Mass Spectrometry (MS):
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Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is commonly used.
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Analysis: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 226.[2] Key fragment ions would include [M-OC₂H₅]⁺ at m/z = 181 and the biphenyl cation at m/z = 152.[2]
Caption: Analytical workflow for the characterization of synthesized compounds.
Spectroscopic Data Summary
The following table summarizes the key expected spectral data for ethyl biphenyl-3-carboxylate.
| Technique | Key Data Points |
| ¹³C NMR | Expected peaks around δ 166 (C=O), 127-141 (aromatic carbons), 61 (–OCH₂–), 14 (–CH₃). |
| IR (Vapor Phase) | Strong C=O stretch (~1720 cm⁻¹), C-O stretches, aromatic C=C stretches (~1600-1450 cm⁻¹).[2] |
| GC-MS (EI) | Molecular Ion (M⁺) at m/z 226. Major fragments at m/z 181, 153, 152, 105.[2] |
Safety and Handling
Proper safety precautions must be observed when handling ethyl biphenyl-3-carboxylate and the reagents used in its synthesis.
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General Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][7]
-
Hazards: The compound is a combustible liquid. Avoid contact with skin and eyes. Do not breathe vapors or mists.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8] Keep away from heat, sparks, and open flames.
-
In case of Exposure:
Conclusion
This guide provides a detailed technical overview of ethyl biphenyl-3-carboxylate, a compound of interest for chemical synthesis and drug development. The summarized chemical and physical properties, along with detailed protocols for its synthesis via Suzuki-Miyaura coupling and subsequent characterization by modern spectroscopic methods, offer a solid foundation for researchers. The workflows and data presented herein are intended to facilitate the efficient and safe use of this compound in a laboratory setting.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Ethyl biphenyl-3-carboxylate | C15H14O2 | CID 2773591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biphenyl-3-carboxylic acid ethyl ester [oakwoodchemical.com]
- 4. scbt.com [scbt.com]
- 5. m.molbase.com [m.molbase.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
